molecular formula C8H6N2O B8210563 5-Formyl-6-methylpyridine-2-carbonitrile

5-Formyl-6-methylpyridine-2-carbonitrile

Cat. No.: B8210563
M. Wt: 146.15 g/mol
InChI Key: JXSOLPFMPAJQKQ-UHFFFAOYSA-N
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Description

5-Formyl-6-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C8H6N2O. It is a derivative of pyridine, characterized by the presence of a formyl group at the 5-position, a methyl group at the 6-position, and a nitrile group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-6-methylpyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the formylation of 6-methylpyridine-2-carbonitrile using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under controlled temperature conditions to ensure the selective formylation at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

    Oxidation: 5-Formyl-6-methylpyridine-2-carboxylic acid.

    Reduction: 5-Formyl-6-methylpyridine-2-amine.

    Substitution: 5-Formyl-6-halogenomethylpyridine-2-carbonitrile.

Scientific Research Applications

5-Formyl-6-methylpyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Formyl-6-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction, leading to various bioactive derivatives.

Comparison with Similar Compounds

    6-Methylpyridine-2-carbonitrile: Lacks the formyl group, resulting in different reactivity and applications.

    5-Formylpyridine-2-carbonitrile:

    5-Formyl-6-methylpyridine: Lacks the nitrile group, leading to different chemical behavior and applications.

Uniqueness: 5-Formyl-6-methylpyridine-2-carbonitrile is unique due to the combination of formyl, methyl, and nitrile groups on the pyridine ring, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in the synthesis of diverse chemical entities and in various research fields.

Properties

IUPAC Name

5-formyl-6-methylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-6-7(5-11)2-3-8(4-9)10-6/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSOLPFMPAJQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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